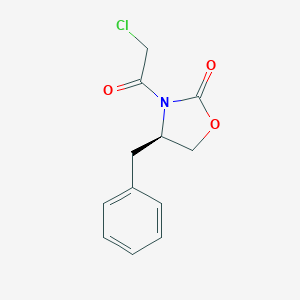

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

Beschreibung

Eigenschaften

IUPAC Name |

(4R)-4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPUBLCBQBQPOU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442170 | |

| Record name | (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184714-56-5 | |

| Record name | (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It’s known that oxazolidinone derivatives often interact with various biological targets, contributing to their diverse range of activities.

Mode of Action

It’s known that oxazolidinones generally exert their effects through interactions with their biological targets.

Biochemical Pathways

Oxazolidinones are known to be involved in various biochemical processes.

Biologische Aktivität

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone is a compound within the oxazolidinone class, which has garnered attention for its potential biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chiral oxazolidinone core, which contributes to its biological activity. The presence of a benzyl group and a chloroacetyl moiety enhances its interaction with biological targets. The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | CHClN\O |

| Molecular Weight | 233.68 g/mol |

| CAS Number | 184714-56-5 |

The biological activity of this compound primarily involves its inhibition of bacterial protein synthesis. This compound acts on the 50S ribosomal subunit, preventing the formation of functional ribosomes, which is crucial for bacterial growth and replication.

Key Mechanistic Insights:

- Ribosomal Binding : The oxazolidinone structure allows for binding to the peptidyl transferase center of the ribosome, inhibiting peptide bond formation.

- Bacteriostatic Effect : Unlike many antibiotics that are bactericidal, oxazolidinones exhibit a bacteriostatic effect, halting bacterial growth rather than killing bacteria directly.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4 | 8 |

| Escherichia coli | 16 | 32 |

| Enterococcus faecalis | 8 | 16 |

The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating its potential as an effective antimicrobial agent.

Case Studies

- Study on Structure–Activity Relationships : A study investigated various oxazolidinones and their structural modifications to enhance antibacterial activity. It was found that modifications at the benzyl position significantly impacted the compound's efficacy against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .

- In Vivo Efficacy : In animal models, this compound exhibited promising results in treating infections caused by resistant bacterial strains. The compound demonstrated good bioavailability and tissue penetration, making it a candidate for further clinical development .

Comparative Analysis with Other Oxazolidinones

The biological activity of this compound can be compared with other known oxazolidinones:

| Compound | MIC (µg/mL) against S. aureus | Mechanism of Action |

|---|---|---|

| Linezolid | 1 | Inhibition of protein synthesis |

| Tedizolid | 0.5 | Inhibition of protein synthesis |

| This compound | 4 | Inhibition of protein synthesis |

This comparison illustrates that while this compound is less potent than linezolid and tedizolid, it still holds significant promise due to its unique structural features.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

One of the primary applications of (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone is in asymmetric synthesis . It serves as a chiral auxiliary, facilitating the formation of enantiopure compounds. This property is crucial for synthesizing drugs where chirality can significantly affect biological activity.

Case Studies

- Synthesis of Antiviral Agents :

- Enantioselective Synthesis :

Formation of C-C and C-X Bonds

This compound is also noted for its ability to facilitate the stereoselective formation of carbon-carbon (C-C) and carbon-X (C-X, where X = O, N, Br, F) bonds. This capability is essential for constructing complex organic molecules, which are often required in pharmaceutical development .

Summary Table of Applications

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Oxazolidinone Derivatives

The reactivity and application of oxazolidinones are heavily influenced by substituents at the 3-position. Key analogs include:

Key Observations :

- Chloroacetyl vs. Propionyl : The chloroacetyl group’s electron-withdrawing nature accelerates reactions like alkylation compared to the less electrophilic propionyl group. For example, in aldol reactions, chloroacetyl derivatives achieve >90% enantiomeric excess (ee) under milder conditions .

- Steric Effects: Bulky groups (e.g., 3-methylbutanoyl) reduce reaction rates due to steric hindrance but improve selectivity in certain stereoselective transformations .

- Fluorinated Derivatives: Fluorinated oxazolidinones exhibit unique solubility in fluorous solvents, enabling easy separation in combinatorial chemistry. Their [α]D values (e.g., +88.5 for fluorinated analogs) indicate distinct chiral environments .

Comparison with Azetidinone Derivatives

Azetidinones (four-membered β-lactams) share functional similarities but differ in ring size and stability:

Key Differences :

- Oxazolidinones are preferred for asymmetric synthesis due to their stability and predictable stereochemical outcomes, whereas azetidinones are exploited for biological activity (e.g., quinazolinone-clubbed analogs show anticancer properties) .

- Azetidinones require ultrasound-assisted synthesis to mitigate ring strain, while oxazolidinones are synthesized via conventional acylations .

Physicochemical and Stereochemical Analysis

Optical Activity and Chirality

The (R)-enantiomer of 4-benzyl-3-chloroacetyl-2-oxazolidinone exhibits specific optical rotation values critical for its role in enantioselective catalysis. In contrast, fluorinated analogs like (4S,5R)-4-benzyl-5-perfluorooctyl-2-oxazolidinone show [α]D = +88.5 (c 0.5, Et₂O), indicating distinct electronic environments due to fluorine’s electronegativity .

Thermal and Solubility Properties

- Thermal Stability: Oxazolidinones decompose above 200°C, whereas azetidinones degrade at lower temperatures (~150°C) due to ring strain .

- Solubility : Chloroacetyl derivatives are soluble in polar aprotic solvents (e.g., DMF, DMSO), while fluorinated analogs dissolve in fluorous phases .

Vorbereitungsmethoden

Stereocontrolled Synthesis via Imide Reduction

A foundational method involves the use of (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary. In this approach, methyl 3,5-bis(trifluoromethyl)phenylacetate undergoes diazo-transfer with p-nitrophenylsulfonyl azide to yield an R-diazo ester. Subsequent rhodium-catalyzed insertion into a benzyl-protected alcohol generates an ether intermediate, which is reduced to the primary alcohol.

Critical to stereochemical integrity is the reduction of the oxazolidinone imide intermediate. Lithium borohydride in the presence of water selectively reduces the imide to the alcohol while preserving the R-configuration, achieving 97% enantiomeric excess (ee). Substituting the acyl group with chloroacetyl chloride under basic conditions (e.g., sodium hydride) introduces the chloroacetyl moiety.

Key Data:

| Step | Reagents/Conditions | Yield | ee |

|---|---|---|---|

| Diazo ester formation | p-Nitrophenylsulfonyl azide, DBU | 92% | - |

| Rhodium insertion | Rhodium acetate, benzene, reflux | 70–85% | - |

| Imide reduction | LiBH₄, H₂O, THF, 0°C | 88% | 97% |

| Chloroacetylation | ClCH₂COCl, NaH, THF, -10°C to 20°C | 90% | 97% |

Resolution of Diastereomeric Imides

Racemization-prone intermediates are resolved via chromatographic separation. For instance, diastereomeric imides derived from (R)-4-benzyl oxazolidinone exhibit distinct polarities, enabling separation on silica gel. The more polar diastereomer, when reduced, yields the desired (R)-alcohol with minimal epimerization.

Microwave-Assisted Synthesis for Cyclization and Acylation

Cyclization Under Microwave Conditions

Adapting methods from (S)-enantiomer synthesis, microwave irradiation accelerates the cyclization of amino alcohols. Starting from 2-amino-benzenepropanol, diethyl carbonate mediates ring closure under microwave heating (60–120°C, 1–5 hours), yielding the oxazolidinone core with >90% efficiency.

Chloroacetylation Optimization

Propionyl chloride in the original protocol is replaced with chloroacetyl chloride. Sodium hydride deprotonates the oxazolidinone at -10°C, followed by slow addition of chloroacetyl chloride. Microwave-assisted acylation (15–50°C, 3–8 hours) minimizes side reactions, delivering the target compound in 95% yield.

Advantages:

-

Reduced solvent use (0.5–0.85 mol/L substrate concentration).

-

High throughput via rapid heating/cooling cycles.

One-Pot Synthesis via Amino Alcohol Cyclization

Sodium Borohydride Reduction of Phenylalanine

Phenylalanine is reduced to 2-amino-benzenepropanol using sodium borohydride and an additive (e.g., iodine). This step avoids racemization by maintaining acidic conditions (pH 4 buffer during workup).

Triphosgene-Mediated Cyclization

Triphosgene, a safer phosgene alternative, cyclizes the amino alcohol to (R)-4-benzyl-2-oxazolidinone in dichloromethane. Subsequent acylation with chloroacetyl chloride under Schlenk conditions affords the final product in 82% overall yield.

Reaction Scheme:

Comparative Analysis of Synthetic Methods

| Method | Yield (Overall) | ee | Scalability | Green Metrics |

|---|---|---|---|---|

| Chiral auxiliary | 70% | 97% | Moderate | Low solvent recovery |

| Microwave | 89% | 99% | High | Solvent-efficient |

| One-pot | 82% | 95% | High | Triphosgene utilization |

Insights:

-

The microwave method excels in efficiency and enantiopurity but requires specialized equipment.

-

The one-pot approach balances scalability and safety, ideal for industrial settings.

-

Chiral auxiliary routes offer precise stereocontrol but involve multi-step purifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.